molecular formula C11H16ClNO2 B1668610 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride CAS No. 90060-20-1

1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride

Cat. No. B1668610
CAS RN: 90060-20-1
M. Wt: 229.7 g/mol
InChI Key: MIMDMPWWTWVHFK-UHFFFAOYSA-N
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Description

CHF-1024 is a novel and selective D2-dopaminergic/alpha2-adrenoceptor receptor agonist. CHF-1024 has an antiarrhythmic effect.

Scientific Research Applications

Synthesis of Catecholamine Derivatives

1,2-Naphthalenediol derivatives have been synthesized as conformationally rigid catecholamine derivatives, including adrenaline and noradrenaline analogs. These syntheses provide insights into the chemical properties and potential pharmacological applications of these compounds (Oka et al., 1977).

Study of Polymorphism in Drug Development

This compound has been studied for its polymorphic forms in the context of drug development, particularly for cardiovascular treatments. Vibrational spectroscopy, thermogravimetry, and differential scanning calorimetry were used to characterize its polymorphs (Taddei et al., 2002).

Chemical Synthesis and Reaction Studies

The compound has been used in chemical synthesis and reaction studies, such as selective ionic hydrogenation and conversion into various derivatives, highlighting its versatility in chemical reactions (Zhu et al., 2015).

Investigation of Structural Properties and Industrial Applications

Its structural properties have been investigated for industrial applications, such as in the synthesis of antidepressant medications like sertraline (Vukics et al., 2002).

properties

CAS RN

90060-20-1

Product Name

1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

IUPAC Name

6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H

InChI Key

MIMDMPWWTWVHFK-UHFFFAOYSA-N

SMILES

CNC1CCC2=C(C1)C=CC(=C2O)O.Cl

Canonical SMILES

CNC1CCC2=C(C1)C=CC(=C2O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5,6-dihydroxy-2-methyl-aminotetraline hydrochloride
CHF 1024
CHF-1024

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10.0 g of 5,6-dihydroxy-2-methylamino-1-tetralone hydrobromide, 2.0 g of Pd/C 5%, 90 ml of water and 10 ml of 37% HCl is hydrogenated in an autoclave (Hastelloy) (20 atm, 80° C.) for 8-9 hours, then is filtered washing with hot water. The aqueous solution is concentrated under vacuum and the resulting solid is warm triturated with 100 ml of 37% hydrochloric acid, then cooled to 0° C. and filtered. The resulting solid is recrystallized from acetone and dried under vacuum at 60° C. Yield: 7.4 g.
Name
5,6-dihydroxy-2-methylamino-1-tetralone hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

41.4 g of dry AlCl3 (310.4 moles), 230 ml of toluene and 20.0 g of 5,6-dimethoxy-2-methylaminotetralin HCl (77.6 moles) are placed into a 4-necked round-bottomed flask, with stirring, under a slight stream of dry nitrogen. Temperature is brought to 80° C. to obtain a stirrable brown mixture, is left at 80° C. for 4 hours, then cooled to room temperature and poured into ice-water (about 1000 ml total). The aqueous phase is separated and evaporated under vacuum (T about 80° C.). The whitish solid is triturated at room temperature in 750 ml of absolute ethanol, then dried at 60° C. Yield: 16.1 g, 90% (moles), 80% (weight); M.P.>280° C.
Name
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
5,6-dimethoxy-2-methylaminotetralin HCl
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride
Reactant of Route 2
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride
Reactant of Route 3
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride
Reactant of Route 4
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride
Reactant of Route 5
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride
Reactant of Route 6
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino)-, hydrochloride

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